(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

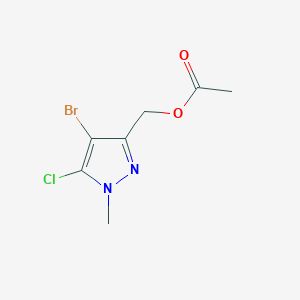

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and a methyl group, along with an acetate ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Esterification: The final step involves the esterification of the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the pyrazole ring or the substituents.

Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution: Products with different functional groups replacing the halogens.

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered substituents.

Hydrolysis: The corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that pyrazole derivatives, including (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate, exhibit promising antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential as antibacterial agents .

Case Study:

A series of pyrazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyrazole ring enhanced antimicrobial efficacy, with this compound showing significant activity compared to standard antibiotics .

Agrochemical Applications

2.1 Herbicidal Properties

The compound has been evaluated for its herbicidal potential. Pyrazole-based compounds are known to inhibit specific enzymes in plants, leading to growth inhibition. Studies have reported that this compound can effectively control weed species without adversely affecting crop yield .

Data Table: Herbicidal Efficacy of Pyrazole Derivatives

| Compound Name | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | |

| 4-Chloro-5-methylpyrazole | Setaria viridis | 78 | |

| 3-Methylpyrazole | Echinochloa crus-galli | 90 |

Material Science

3.1 Synthesis of Functional Polymers

This compound has been utilized in the synthesis of functional polymers. Its reactive acetoxy group allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Case Study:

A recent study focused on developing a new class of pyrazole-containing polymers for drug delivery systems. The incorporation of this compound into the polymer backbone resulted in improved drug loading capacity and release profiles, showcasing its potential in pharmaceutical applications .

Biological Research

4.1 Allosteric Modulators

The compound has been investigated for its role as an allosteric modulator in biological systems. Research indicates that pyrazole derivatives can influence G protein-coupled receptors (GPCRs), which are crucial targets in treating neurocognitive disorders .

Data Table: Allosteric Modulation Activity

Wirkmechanismus

The mechanism of action of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the ester functional group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Bromo-5-chloro-1-methylpyrazole): Lacks the acetate ester group.

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl alcohol: Contains a hydroxyl group instead of the acetate ester.

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl chloride: Contains a chloride group instead of the acetate ester.

Uniqueness

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate is unique due to the presence of both halogen atoms and the acetate ester group, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups can enhance its utility in various applications compared to similar compounds.

Biologische Aktivität

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate is a heterocyclic compound characterized by its pyrazole ring, which is substituted with bromine, chlorine, and a methyl group, along with an acetate ester functional group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrazole ring which contributes to its biological reactivity.

- Halogen substituents (bromine and chlorine) that enhance its interaction with biological targets.

- An acetate ester that can undergo hydrolysis, potentially releasing active components.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The halogen atoms can influence the compound's binding affinity and specificity towards these targets. The acetate group may facilitate the compound's solubility and permeability in biological systems, enhancing its bioavailability.

Medicinal Chemistry Applications

Research indicates that this compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential anti-inflammatory, antibacterial, and anticancer activities. For instance, studies have shown that modifications to the pyrazole ring can significantly alter the pharmacological profile of the resulting compounds.

Agrochemical Applications

This compound is also being investigated for its use in agrochemicals, particularly in developing effective pesticides and herbicides. The ability of halogenated pyrazoles to disrupt biological processes in pests makes them promising candidates for agricultural applications.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anti-inflammatory Activity : A study demonstrated that similar pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar properties .

- Antibacterial Properties : Research on related compounds indicated effective antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) reported below 10 μg/mL .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that halogenated pyrazoles could act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis

The unique features of this compound can be compared with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (4-Bromo-5-chloro-1-methylpyrazole) | Lacks acetate group | Moderate antibacterial | Basic scaffold for further modifications |

| (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl alcohol | Contains hydroxyl group | Higher solubility | Potentially more reactive than acetate |

| (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl chloride | Contains chloride instead of acetate | Similar antibacterial activity | Chloride may reduce solubility |

Eigenschaften

IUPAC Name |

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2O2/c1-4(12)13-3-5-6(8)7(9)11(2)10-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLNHXVAZAXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NN(C(=C1Br)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.